![molecular formula C9H12O4 B3142906 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one CAS No. 51450-38-5](/img/structure/B3142906.png)
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Formation of 1,3-Dioxane Derivatives : Treatment of certain compounds in the presence of sulfuric acid leads to the formation of 1,3-dioxane derivatives, showcasing the chemical versatility of these compounds (Guiotto et al., 1987).
Prins Reaction with Arylaldehydes : In a study by Griengl and Geppert (1976), the 1,4-addition of arylaldehydes to specific dienes in the presence of sulfuric acid yielded certain pyran derivatives, indicating its role in organic synthesis (Griengl & Geppert, 1976).
Synthesis of 2-Amino-4H-Pyrans : Zonouzi et al. (2006) reported a one-pot synthesis method for 2-amino-4H-pyrans, demonstrating the compound's significance in the preparation of biologically active substances (Zonouzi, Kazemi, & Nezamabadi, 2006).
Photocycloaddition Studies : Margaretha et al. (2007) studied the regiospecific and stereospecific photocycloaddition reactions of certain derivatives, contributing to our understanding of photochemical processes (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).
Synthesis of Dihydropyrazines : Brook et al. (1992) focused on the synthesis and reactivity of specific dihydropyrazines, adding to the knowledge of antiaromatic compounds (Brook, Haltiwanger, & Koch, 1992).
Reactions with Amines : Allan and Reynolds (1971) explored the reactions of certain pyranylidene esters with amines, contributing to the field of organic chemistry and synthesis (Allan & Reynolds, 1971).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one involves the cyclization of a substituted phenol with an aldehyde in the presence of an acid catalyst, followed by oxidation and cyclization to form the desired compound.", "Starting Materials": ["2,6-dimethylphenol", "4-hydroxy-2,2-dimethylbutanal", "acetic acid", "sodium acetate", "sodium hypochlorite", "sodium hydroxide", "water"], "Reaction": ["1. Mix 2,6-dimethylphenol and 4-hydroxy-2,2-dimethylbutanal in acetic acid with a catalytic amount of sulfuric acid.", "2. Heat the mixture to reflux for several hours until a solid precipitates.", "3. Filter the solid and wash with water to obtain the intermediate.", "4. Dissolve the intermediate in acetic acid and add sodium acetate.", "5. Add sodium hypochlorite dropwise with stirring until the reaction is complete.", "6. Add sodium hydroxide to the mixture to adjust the pH to basic.", "7. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "8. Concentrate the solution and purify the product by column chromatography to obtain 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one."] } | |
CAS-Nummer |
51450-38-5 |
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(4aR,8aR)-2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one |
InChI |
InChI=1S/C9H12O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,7-8H,5H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
GAFDBZPDSHSNKK-SFYZADRCSA-N |
Isomerische SMILES |
CC1(OC[C@@H]2[C@@H](O1)C(=O)C=CO2)C |
SMILES |
CC1(OCC2C(O1)C(=O)C=CO2)C |
Kanonische SMILES |
CC1(OCC2C(O1)C(=O)C=CO2)C |
| 51450-38-5 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


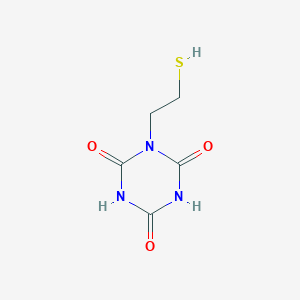
![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B3142833.png)
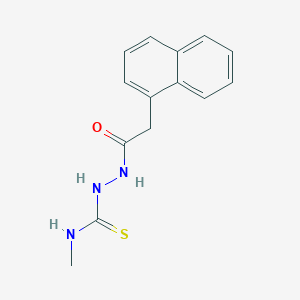
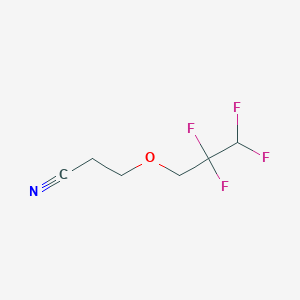
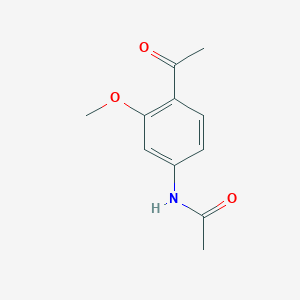
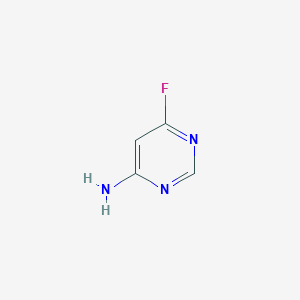

![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)
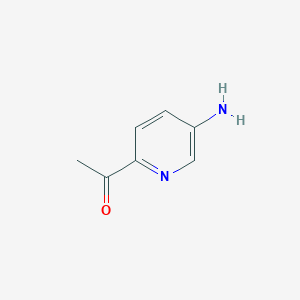
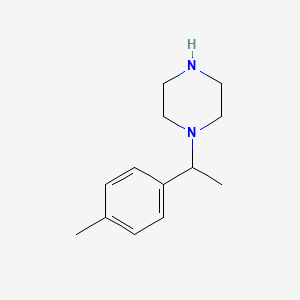
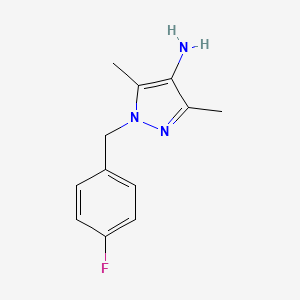
![[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-](/img/structure/B3142932.png)


